N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a complex organic compound that features a furan ring, a methoxy group, and a prop-2-enylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the 2-methoxy-4-prop-2-enylphenoxy group through nucleophilic substitution reactions. The final step often involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amine group may produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. This might involve screening for activity against various diseases or conditions, such as cancer, inflammation, or infections.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, methoxy-substituted phenoxy compounds, and amine-containing molecules. Examples include:
- Furan-2-carboxylic acid
- 2-Methoxy-4-prop-2-enylphenol
- 3-(2-Methoxy-4-prop-2-enylphenoxy)propan-1-amine
Uniqueness
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C2H2O4/c1-3-6-15-8-9-17(18(13-15)20-2)22-12-5-10-19-14-16-7-4-11-21-16;3-1(4)2(5)6/h3-4,7-9,11,13,19H,1,5-6,10,12,14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPQOBMWBMSFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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